N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide
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Overview
Description
N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16ClNO3S It is a sulfonamide derivative characterized by the presence of a tert-butyl group, a chloro substituent, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chloro and methoxy substituents can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-chlorobenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
N-tert-butyl-3-methoxybenzenesulfonamide: Lacks the chloro substituent, which may influence its chemical stability and reactivity.
N-tert-butyl-4-methoxybenzenesulfonamide: Lacks the chloro substituent, affecting its overall chemical properties.
Uniqueness
N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-11(2,3)13-17(14,15)8-5-6-9(12)10(7-8)16-4/h5-7,13H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJNWAQQAMGESX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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